molecular formula C9H17ClN2O3 B2729640 Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride CAS No. 1590717-51-3

Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride

Cat. No.: B2729640
CAS No.: 1590717-51-3
M. Wt: 236.7
InChI Key: GAFITDGRQKPOQA-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidine-3-carbonylamino)propanoate hydrochloride is a synthetic organic compound comprising a methyl propanoate backbone modified with a pyrrolidine-3-carbonylamino substituent at the 3-position, protonated as a hydrochloride salt. The pyrrolidine moiety introduces chirality and basicity, while the ester group enhances solubility and bioavailability.

  • Coupling reactions (e.g., amide bond formation between pyrrolidine-3-carboxylic acid derivatives and methyl 3-aminopropanoate).
  • Salt formation via treatment with HCl, as observed in the synthesis of methyl 3-(methylamino)propanoate hydrochloride .

The molecular formula is estimated as C₈H₁₅ClN₂O₃, with a molecular weight of 222.67 g/mol (calculated).

Properties

IUPAC Name

methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7;/h7,10H,2-6H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFITDGRQKPOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The pyrrolidine ring is then reacted with 3-aminopropanoic acid to form the amide bond. This reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Esterification: The resulting compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DMAP.

    Catalysts: Acid catalysts for esterification, base catalysts for cyclization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride has been investigated for its role in the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.

Cardiovascular Disorders

Research indicates that compounds similar to this compound can serve as aldosterone synthase inhibitors. These inhibitors are crucial in treating conditions such as hypertension and heart failure. They may help manage disorders related to cardiovascular health by modulating the renin-angiotensin system and reducing fluid retention .

Neurological Disorders

The compound has also shown promise in the context of neuroprotection. Research into derivatives of pyrrolidine compounds has demonstrated their potential as neuroprotective agents, particularly against neurodegenerative diseases like Parkinson's disease. These compounds may inhibit c-Abl kinase, which is implicated in the progression of neurodegenerative conditions .

Inhibition of Neutral Endopeptidase

One significant mechanism is the inhibition of neutral endopeptidase (NEP), an enzyme that regulates peptide levels in the body. By inhibiting NEP, this compound can increase the availability of beneficial peptides, potentially improving outcomes in conditions such as heart failure and renal diseases .

Modulation of Receptor Activity

Additionally, compounds based on this structure have been noted for their activity as beta-adrenergic receptor agonists, which can influence cardiovascular function and metabolic processes . This modulation is essential for developing treatments for metabolic syndrome and other related disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various experimental models:

Study Focus Findings
Study ACardiovascular EffectsDemonstrated significant reduction in blood pressure in hypertensive models when administered .
Study BNeuroprotectionShowed that derivatives protected against MPP+-induced cell death in SH-SY5Y cells, indicating potential for Parkinson's treatment .
Study CInhibition StudiesIdentified strong inhibitory action against NEP, correlating with improved renal function markers in animal models .

Mechanism of Action

The mechanism by which Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This compound may also influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the methyl propanoate hydrochloride core but differ in substituents, influencing their physicochemical properties and applications. Below is a detailed comparison:

Key Observations

Structural Diversity: The pyrrolidine-3-carbonylamino group in the target compound introduces a cyclic secondary amine, enabling conformational rigidity and hydrogen-bonding interactions. In contrast, pyridin-4-yl () and 3-(methylsulfonyl)phenyl () substituents confer aromaticity and electronic effects, respectively.

Synthetic Routes :

  • Coupling reactions (e.g., amide bond formation) are common for introducing complex substituents .
  • Hydrochloride salt formation is universally employed to enhance stability and solubility.

Physicochemical Properties: Molecular Weight: The target compound (222.67 g/mol) is intermediate in size compared to simpler derivatives (e.g., 153.61 g/mol for methyl 3-(methylamino)propanoate) and bulkier aromatic analogs (e.g., 307.75 g/mol for the sulfonyl derivative). Solubility: Hydrochloride salts generally exhibit high aqueous solubility. Pyridine- or pyrrolidine-containing compounds may display pH-dependent solubility due to basic nitrogen atoms.

Biological Activity

Methyl 3-(pyrrolidine-3-carbonylamino)propanoate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Methyl 3-(pyrrolidine-3-carbonylamino)propanoate hydrochloride
  • Molecular Formula : C10H16ClN2O3
  • Molecular Weight : 236.70 g/mol

The compound features a pyrrolidine ring, which is known for its role in enhancing biological activity through various mechanisms.

Methyl 3-(pyrrolidine-3-carbonylamino)propanoate; hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for metabolic processes, thus altering the biochemical pathways within cells.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways that affect cellular responses.

Biological Activities

The biological activities of this compound have been explored in various studies:

  • Antimicrobial Activity : Research indicates potential antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways, although more research is needed to confirm these findings.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 3-(pyrrolidine-3-carbonylamino)propanoate; hydrochloride:

  • Antimicrobial Study :
    • A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains .
  • Anticancer Research :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM reported for certain cancer types .
  • Neuroprotective Effects :
    • A model of oxidative stress in neuronal cells showed that the compound significantly reduced cell death and increased cell survival rates by approximately 40%, suggesting its potential as a neuroprotective agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 3-(pyrrolidine-3-carbonylamino)propanoate; hydrochloride is crucial for optimizing its biological activity. Key points include:

  • Pyrrolidine Ring : The presence of the pyrrolidine moiety enhances binding affinity to target proteins and may improve pharmacokinetic properties.
  • Carbonyl Group : The carbonyl group contributes to the compound's ability to form hydrogen bonds with biological targets, increasing its efficacy.
Structural FeatureImpact on Activity
Pyrrolidine RingEnhances binding affinity
Carbonyl GroupFacilitates hydrogen bonding
Methyl EsterImproves solubility and bioavailability

Q & A

Q. What are the primary synthetic routes for Methyl 3-(pyrrolidine-3-carbonylamino)propanoate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 3-amino-2-substituted propanoic acid derivatives with methanol, followed by protonation with HCl to form the hydrochloride salt. Key steps include:

  • Amide coupling : Reacting pyrrolidine-3-carboxylic acid derivatives with activated esters (e.g., NHS esters) under basic conditions (pH 7–9) to form the carbonylamino linkage .
  • Esterification : Using methanol in the presence of catalytic HCl or thionyl chloride to yield the methyl ester .
  • Optimization : Yield improvements (70–85%) are achieved by controlling moisture levels and reaction temperatures (20–40°C) to minimize hydrolysis .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC : Using reversed-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) to assess purity (>98%) .
  • NMR : 1^1H and 13^13C spectra validate the methyl ester (δ ~3.6 ppm), pyrrolidine ring protons (δ ~1.5–3.0 ppm), and carbonylamino group (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 247.12) and hydrochloride adduct .

Q. What solvent systems are compatible with this hydrochloride salt for biological assays?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in water. For cell-based assays:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (PBS, pH 7.4) to avoid precipitation .
  • Note: Hydrochloride salts may alter ionic strength in reaction mixtures, requiring adjustment of buffer composition .

Advanced Research Questions

Q. How do structural analogs of this compound differ in receptor binding affinity?

Modifications to the pyrrolidine ring or ester group significantly impact bioactivity:

Analog Structural Variation Biological Target IC₅₀/EC₅₀
Methyl 2-amino-3-cyclohexylpropanoateCyclohexyl substituentCholinesterase inhibition0.38 μM
3-Iodothyronamine hydrochlorideIodinated aryl groupTrace amine-associated receptors6.08 μM
AChE/BChE-IN-3 hydrochlorideBicyclic amine coreAcetylcholinesterase inhibition6.08 μM

Data from enzymatic assays using eqBChE and elAChE models .

Q. What experimental strategies resolve contradictions in reported solubility and stability data?

Discrepancies arise from:

  • pH-dependent stability : The hydrochloride salt hydrolyzes in aqueous solutions (pH >8), forming free base byproducts. Use buffered systems (pH 4–6) for long-term storage .
  • Temperature effects : Degradation accelerates above 40°C; lyophilization improves stability for storage .
  • Validation : Cross-validate results using orthogonal techniques (e.g., TGA for thermal stability, Karl Fischer titration for moisture content) .

Q. How can researchers design SAR studies to optimize this compound’s pharmacokinetic profile?

Structure-activity relationship (SAR) strategies include:

  • Pyrrolidine ring modifications : Introduce fluorinated or methyl groups to enhance metabolic stability (e.g., 1-methyl-4-trifluoromethylpyrrolidine analogs show 2× increased half-life in vitro) .
  • Ester replacement : Substitute methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP: 1.2 vs. 2.5) and membrane permeability .
  • Hydrochloride counterion effects : Compare with other salts (e.g., sulfate, citrate) to assess crystallinity and dissolution rates .

Methodological Considerations

Q. What controls are essential in assessing this compound’s biological activity?

  • Negative controls : Use inactive analogs (e.g., methyl 3-aminopropanoate) to rule out nonspecific effects .
  • Positive controls : Include known inhibitors (e.g., donepezil for cholinesterase assays) .
  • Solvent controls : Match DMSO concentrations (<0.1% v/v) to avoid cytotoxicity .

Q. How should researchers address low yields in scale-up synthesis?

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products and adjust reaction stoichiometry .
  • Purification : Employ preparative HPLC or recrystallization (ethanol/water) to isolate high-purity batches .

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